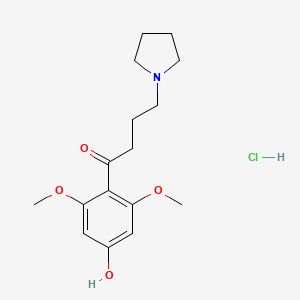

1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride

Descripción general

Descripción

1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H24ClNO4 and its molecular weight is 329.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride, commonly referred to as a derivative of the compound DiNap, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of synthetic ketones that have been studied for various pharmacological properties, including antiviral, anti-inflammatory, and neuroprotective effects.

- Molecular Formula: C15H21ClN2O3

- Molecular Weight: 300.79 g/mol

- CAS Number: Not widely documented; however, it is often associated with derivatives like DiNap.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties. In vitro experiments demonstrated that the compound effectively inhibits viral replication in cell cultures. For instance, in a study involving porcine reproductive and respiratory syndrome virus (PRRSV), the compound showed a dose-dependent inhibition of viral replication in MARC-145 cells and porcine alveolar macrophages (PAMs). At concentrations of 0.06 mM, it completely suppressed viral growth without causing significant cytotoxicity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation, such as autoimmune diseases and neurodegenerative disorders.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) production .

Study on PRRSV Inhibition

In a controlled trial involving pigs infected with PRRSV, treatment with this compound resulted in:

- Reduced Viral Load: Treated groups exhibited significantly lower viral loads compared to untreated controls.

- Improved Weight Gain: Average daily weight gain was enhanced in treated pigs, indicating better overall health post-infection.

- Fewer Lesions: Histopathological examination revealed fewer lung lesions in treated animals .

| Treatment Group | Viral Load (TCID50/mL) | Average Daily Weight Gain (g) | Lung Lesions |

|---|---|---|---|

| Control | 10^4.67 | 150 | Severe |

| Treated (0.04 mM) | 10^2.47 | 250 | Mild |

| Treated (0.06 mM) | 10^1.36 | 300 | Minimal |

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Antidepressant Activity :

- CNS Disorders :

- Anti-inflammatory Properties :

Biological Studies

- Cell Culture Studies :

- Neuroprotective Effects :

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, researchers administered varying doses of this compound. Results showed a significant reduction in depressive behaviors compared to control groups, highlighting its potential as an antidepressant.

Case Study 2: Neuroprotection

A recent study evaluated the neuroprotective effects of this compound on cultured neuronal cells exposed to neurotoxic agents. The results indicated a marked decrease in cell death and oxidative stress markers when treated with the compound, suggesting its therapeutic potential in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. Q1. What are the critical considerations for synthesizing 1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride with high purity?

Methodological Answer:

- Step 1: Precursor Selection

Use 2,6-dimethoxy-4-hydroxyphenyl ketone derivatives as precursors to ensure regioselective substitution. Analogous methods for similar compounds (e.g., 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one) involve Friedel-Crafts acylation followed by nucleophilic substitution with pyrrolidine . - Step 2: Hydrochloride Salt Formation

React the free base with HCl gas in anhydrous ethanol, monitoring pH to avoid over-acidification. Crystallization in acetone yields the hydrochloride salt (see analogous protocols for pyridine derivatives in ). - Purity Validation

Use HPLC with a C18 column and mobile phase of methanol:buffer (65:35, pH 4.6) as described for structurally related compounds .

Q. Q2. How can researchers optimize chromatographic separation for this compound and its synthetic intermediates?

Methodological Answer:

- Mobile Phase Optimization

Adjust sodium acetate and sodium 1-octanesulfonate concentrations to achieve a pH-stable buffer (pH 4.6), which minimizes peak tailing for polar aromatic amines . - Detection Parameters

Use UV detection at 254 nm (optimal for conjugated aryl ketones) with a flow rate of 1.0 mL/min. Retention times for intermediates (e.g., 4-(1-pyrrolidinyl)butanone derivatives) should be validated against reference standards .

Advanced Research Questions

Q. Q3. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Methodological Answer:

- Challenge 1: Low-Concentration Impurities

Impurities like unreacted 2,6-dimethoxyphenol or pyrrolidine byproducts may fall below detection limits. Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode for enhanced sensitivity . - Challenge 2: Co-elution Issues

Employ orthogonal methods: Compare reverse-phase HPLC results with capillary electrophoresis (CE) using a borate buffer (pH 9.2) to resolve co-eluting species .

Q. Q4. How can crystallographic data resolve contradictions in reported molecular conformations of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD)

Grow crystals via slow evaporation in a 1:1 ethanol:water mixture. SCXRD analysis (as applied to pyrazolone derivatives in ) can confirm the spatial arrangement of the pyrrolidinyl group relative to the hydroxyphenyl moiety. - Density Functional Theory (DFT)

Compare experimental bond angles/torsional angles with computational models (e.g., B3LYP/6-31G* basis set) to validate conformational stability .

Q. Q5. Discrepancies in reported bioactivity profiles: How to design experiments to validate target specificity?

Methodological Answer:

- Hypothesis Testing

If conflicting data exist on receptor binding (e.g., NMDA vs. sigma receptors), perform competitive radioligand assays with <sup>3</sup>H-labeled ligands (e.g., MK-801 for NMDA). Use HEK293 cells overexpressing target receptors . - Off-Target Screening

Utilize a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify non-specific interactions. Compare IC50 values across isoforms to confirm selectivity .

Q. Q6. How to address inconsistencies in metabolic stability studies across different in vitro models?

Methodological Answer:

- Model Standardization

Use pooled human liver microsomes (HLM) with NADPH regeneration systems, and compare results to hepatocyte suspensions (3D spheroid models preferred for phase II metabolism) . - Analytical Harmonization

Quantify metabolites via UPLC-QTOF with identical collision energies (e.g., 20–40 eV) to ensure cross-study comparability .

Propiedades

IUPAC Name |

1-(4-hydroxy-2,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-20-14-10-12(18)11-15(21-2)16(14)13(19)6-5-9-17-7-3-4-8-17;/h10-11,18H,3-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYNGWCGSJHNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)CCCN2CCCC2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220868 | |

| Record name | Crl 40634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70585-59-0 | |

| Record name | Crl 40634 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crl 40634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidin-1-yl)-1-(4-hydroxy-2,6-dimethoxyphenyl)butan-1-one Hydrochloride (p-Desmethyl-Buflomedil Hydrochloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.